Home > Products > Screening Compounds P2504 > N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C - 95056-36-3

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Catalog Number: EVT-429240
CAS Number: 95056-36-3
Molecular Formula: C23H25N5O7S2
Molecular Weight: 547.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, also known as BMS-181174 or BMY25067, is an analog of mitomycin C . It is currently in initial clinical trials . This compound is active against a range of tumor cell lines and xenografts, including MMC-resistant tumors .

Synthesis Analysis

The synthesis of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” involves the use of disulfide derivatives of the highly active compound RR150, N-7(thioethyl) mitomycin C . Further details about the synthesis process are not available in the retrieved papers.

Molecular Structure Analysis

The molecular formula of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is C23H25N5O7S2 . The IUPAC name is [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate.

Physical And Chemical Properties Analysis

The molecular weight of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is 547.6 . Further physical and chemical properties are not available in the retrieved papers.

Mitomycin C (MMC)

Relevance: Mitomycin C is the parent compound of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C. The target compound is a mitomycin C analog with a nitrophenyldithioethyl group substituted at the N-7 position. This modification is designed to improve antitumor activity and overcome resistance mechanisms [, , , ].

KW-2149 (7-N-((2-([2-(γ-L-Glutamylamino)ethyl]dithio)ethyl))mitomycin C)

Compound Description: KW-2149 is a water-soluble mitomycin C analog designed to improve solubility and enhance antitumor activity. It demonstrates significant activity against various murine and human tumor models, including those resistant to mitomycin C. Its activation mechanism involves thiol molecules like glutathione, which differentiates it from mitomycin C [, , , , , , , ].

BMS-181174

Compound Description: BMS-181174 is a mitomycin C analog known for its superior antitumor activity compared to the parent compound. Its mechanism of action has been suggested to involve thiol-dependent nonenzymatic bioactivation [].

Relevance: BMS-181174, like N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, is a mitomycin C analog designed for enhanced antitumor activity. Both compounds were investigated for their potential to exploit elevated glutathione levels in tumor cells as a means to overcome drug resistance []. While the research presented in these papers argues against glutathione's role in activating N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, further investigation is needed to fully elucidate its activation mechanism.

BMY-25067

Compound Description: BMY-25067 is a mitomycin derivative investigated for its potential cardiotoxicity, nephrotoxicity, and pulmonary toxicity in rats [].

Relevance: BMY-25067, similar to N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, is a mitomycin derivative modified at the N-7 position with a substituted dithioethyl group. Both compounds belong to a series of mitomycin derivatives designed to explore the impact of structural modifications on antitumor activity and toxicity profiles [, ].

7-N,7'-N'-dithiodiethylenedimitomycin C

Compound Description: This compound is a dimeric mitomycin derivative with a symmetrical disulfide bridge connecting two mitomycin C units at the N-7 position. It exhibited excellent antitumor activity against Sarcoma 180 and leukemia P388 in mice [, ].

Relevance: This dimeric mitomycin derivative, along with N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, highlights the strategy of modifying the N-7 position of mitomycin C with disulfide-containing groups to potentially enhance antitumor activity [, ]. This approach aims to exploit the reductive environment within tumor cells for drug activation and potentially overcome resistance mechanisms.

Porfiromycin

Compound Description: Porfiromycin is an analog of mitomycin C that is also an antitumor agent. It is structurally similar to mitomycin C but has an aziridine ring instead of a carbamate group at the C-7 position [, ].

Relevance: Porfiromycin, similar to N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C, represents modifications of the mitomycin C structure to explore the structure-activity relationships and potentially enhance its antitumor properties [, ]. These modifications aim to improve the drug's efficacy, toxicity profile, and overcome resistance mechanisms.

Classification

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C falls under the category of antineoplastic agents, specifically classified as an alkylating agent due to its mechanism of action involving DNA cross-linking. Its chemical structure features a nitrophenyldithioethyl group linked to the mitomycin C backbone, which is crucial for its biological activity .

Synthesis Analysis

The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves several key steps:

  1. Protection of the Amino Group: The amino group at the N-7 position of mitomycin C is initially protected to prevent unwanted reactions during subsequent steps.
  2. Introduction of the Nitrophenyldithioethyl Group: This is achieved using a suitable reagent, such as 2-(4-nitrophenyldithio)ethylamine, which reacts with the protected mitomycin C.
  3. Deprotection: Finally, the amino group is deprotected to yield the final product, N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C.

Reaction Conditions

The reactions are typically conducted under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and methanol .

Molecular Structure Analysis

The molecular structure of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C can be described as follows:

  • Chemical Formula: C17_{17}H19_{19}N3_{3}O5_{5}S2_{2}
  • Molecular Weight: Approximately 397.47 g/mol
  • Structural Features: The compound retains the core structure of mitomycin C, characterized by a quinone moiety, while incorporating a nitrophenyldithioethyl side chain at the N-7 position.

This modification is critical for its enhanced activity against tumor cells and contributes to its solubility properties in organic solvents like DMSO .

Chemical Reactions Analysis

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C participates in various chemical reactions:

Oxidation

  • The compound can undergo oxidation, particularly at the nitrophenyl group, leading to nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction

  • Reduction reactions can convert the nitrophenyl group into an amino group using reducing agents such as sodium borohydride and lithium aluminum hydride.

Substitution

  • The nitrophenyldithioethyl group can be substituted with other functional groups through nucleophilic substitution reactions, employing reagents like thiols and amines .
Mechanism of Action

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C acts primarily as an alkylating agent. Its mechanism involves:

  1. DNA Cross-Linking: The compound forms covalent bonds with DNA, leading to cross-linking between complementary strands. This inhibits DNA synthesis and function.
  2. Inhibition of RNA and Protein Synthesis: At higher concentrations, it also inhibits RNA and protein synthesis by affecting transcription processes.
  3. Bioreductive Activation: The compound requires bioreductive activation to exert its cytotoxic effects, where it is reduced within cells to form reactive species that interact with DNA .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

  • Stability: Stability can be influenced by environmental factors such as temperature and pH.
  • Reactivity: The presence of the nitrophenyl group makes it susceptible to reduction and substitution reactions, which can be exploited for further chemical modifications .
Applications

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has several scientific applications:

  1. Anticancer Research: It is primarily investigated for its potential as an anticancer agent due to its ability to target DNA in cancer cells.
  2. Drug Development: The compound serves as a model for developing new derivatives with improved efficacy and reduced toxicity.
  3. Biochemical Studies: It is used in studies exploring DNA damage mechanisms and cellular responses to alkylating agents.
  4. Therapeutic Formulations: Research continues into its use in combination therapies with other anticancer drugs for enhanced therapeutic outcomes .
Chemical Synthesis and Structural Characterization

Synthetic Pathways for N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C (CAS 95056-36-3) is synthesized through selective modification at the N-7 position of the mitomycin C core. The primary route involves nucleophilic displacement of the C-7 amino group by 2-(4-nitrophenyldithio)ethanethiol, facilitated under mild alkaline conditions to preserve the aziridine and quinone functionalities. This reaction yields a disulfide-linked conjugate with the molecular formula C₂₃H₂₅N₅O₇S₂ and a molecular weight of 547.6 g/mol [1] [6]. The nitroaryl disulfide moiety introduces a redox-sensitive linkage, enabling intracellular activation via thiol-disulfide exchange reactions [4] [9].

Critical purification steps employ reverse-phase chromatography, with structural confirmation through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The ¹H-NMR spectrum exhibits characteristic shifts: the quinone protons at δ 6.5–7.2 ppm, methyl protons of the mitosane core at δ 2.1–2.3 ppm, and aromatic protons of the nitrophenyl group at δ 8.0–8.3 ppm [1] [10].

Structural Modifications and Derivatives of Mitomycin C Analogs

Mitomycin C analogs are classified by modifications at the N-7, C-1, or C-9a positions. N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C (designated BMY-25067 in preclinical studies) belongs to the disulfide-containing N-7-aminoethylthio derivatives, distinguished by its para-nitro-substituted aryl disulfide [9]. Key structural analogs include:

Table 1: Structural and Biological Comparison of Mitomycin C Analogs

CompoundN-7 SubstituentMolecular Weight (g/mol)Antitumor Potency vs. P388 Leukemia
Mitomycin C-CH₃334.3Reference
RR-150 (7-cysteaminomitosane)-CH₂CH₂SH397.43× higher
BMY-25282-CH₂CH₂N(CH₃)₂375.42× higher
BMY-25067-CH₂CH₂S-S-C₆H₄-4-NO₂547.6Equivalent

Derivatives like mitomycin A (MMA) exhibit greater potency than mitomycin C analogs due to enhanced lipophilicity, but BMY-25067’s disulfide bond confers unique redox-activation kinetics [5] [8]. Unlike mitomycin C, BMY-25067 undergoes glutathione-dependent reduction in hypoxic tumor microenvironments, releasing the cytotoxic mitosane and 4-nitrothiophenol [4] [9].

Structure-Activity Relationship (SAR) Analysis of Disulfide-Containing Mitomycin Derivatives

The antitumor efficacy of disulfide mitomycins correlates with three structural elements:

  • Disulfide Bond Stability: The electron-withdrawing nitro group (para-substitution) lowers the pKₐ of the aryl thiol, accelerating disulfide reduction by intracellular glutathione (GSH). Analogs with electron-donating groups (e.g., methoxy) show 5-fold lower cytotoxicity in P388 leukemia models [4] [9].
  • Alkyl Spacer Length: A two-carbon spacer (─CH₂CH₂─) between the mitosane core and disulfide maximizes DNA cross-linking efficiency. Shorter spacers impede DNA minor groove binding, reducing cross-linking by 70% [8] [9].
  • Mitomycin Core Substituents: The carbamoyloxymethyl group at C-8 and methoxy at C-8a are essential for DNA alkylation. Removal of the C-8a methoxy decreases potency 10-fold by destabilizing the hydroquinone intermediate [10].

Table 2: Antitumor Activity of BMY-25067 vs. Mitomycin C in Murine Models

Tumor ModelImplantation SiteTreatment RouteOptimal Dose (mg/kg)Tumor Growth Inhibition (%)
B16 MelanomaSubcutaneousIntravenous3.0 (BMY-25067)98 (BMY-25067) vs. 60 (Mitomycin C)
P388 LeukemiaIntraperitonealIntraperitoneal2.0 (Both)95 (Both)
M109 Lung CarcinomaSubcutaneousIntravenous3.0 (BMY-25067)50 (BMY-25067) vs. 45 (Mitomycin C)

SAR data reveal that BMY-25067’s superior activity against B16 melanoma stems from its tumor-selective activation, whereas mitomycin C’s non-specific bioactivation limits efficacy [4] [9].

Structure-Activity Relationship Analysis of Disulfide-Containing Mitomycin Derivatives

Properties

CAS Number

95056-36-3

Product Name

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C23H25N5O7S2

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1

InChI Key

ZNDJOCJUBZZAMN-USYHLRJESA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]

Synonyms

(1aS,8R,8aR,8bS)-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-6-[[2-[(4-nitrophenyl)dithio]ethyl]amino]-azirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione; [1aS-(1aα,8β,8aα,8bα)]-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.